N-Hydroxy-3-methyl-N-phenylaniline
Description
N-Hydroxy-3-methyl-N-phenylaniline (CAS: 104613-43-6), also known as N-m-Tolyl-N-phenylhydroxylamine, is a substituted aromatic amine characterized by a hydroxyl (-OH) group and a methyl (-CH₃) group attached to the nitrogen atom of a diphenylamine backbone. Its molecular formula is C₁₃H₁₃NO, and its structure features a methyl substituent in the meta position relative to the hydroxyl group on the aromatic ring (Fig. 1). This compound is of interest in organic synthesis, particularly in redox reactions and coordination chemistry, due to its hydroxylamine functionality.
Properties
CAS No. |
104613-43-6 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C13H13NO/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI Key |
PLQVBLYEPJDZEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Methyl-N-phenylaniline
- Molecular Formula : C₁₃H₁₃N
- Key Differences : Lacks the hydroxyl group present in N-Hydroxy-3-methyl-N-phenylaniline.
- Properties :
- Higher lipophilicity due to the absence of the polar -OH group.
- Lower solubility in polar solvents (e.g., water) compared to the hydroxylated derivative.
- Reactivity: The amine group is more nucleophilic in the absence of electron-withdrawing -OH, making it reactive in alkylation or acylation reactions. Not involved in redox cycles or metal chelation, unlike hydroxylamine derivatives.
3-Methoxydiphenylamine
- Molecular Formula: C₁₃H₁₃NO
- Key Differences : Contains a methoxy (-OCH₃) group instead of a hydroxyl (-OH) group.
- Properties :
- Melting Point : 71°C vs. undetermined for this compound.
- The methoxy group is less polar than -OH, leading to reduced hydrogen-bonding capacity.
- Reactivity: Methoxy acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution.
N-(4-Chlorophenyl)-N-hydroxypropanamide Derivatives
- Example : N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide
- Key Differences : Hydroxamic acid derivatives with amide linkages, unlike the hydroxylamine structure.
- Reactivity :
Comparative Analysis Table
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